molecular formula C12H12F2O2 B12971516 (2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate

(2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate

Cat. No.: B12971516
M. Wt: 226.22 g/mol
InChI Key: CVVKQMJZDPVSJJ-UHFFFAOYSA-N
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Description

(2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate is a chemical compound characterized by the presence of a difluoromethyl group attached to a cyclopropyl ring, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate typically involves the reaction of 2,2-difluoro-1-methylcyclopropane with benzoic acid or its derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the benzoic acid, followed by the addition of the difluoromethylcyclopropane compound. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

(2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropyl ring provides rigidity to the molecule, which can influence its overall conformation and reactivity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Difluoro-1-methyl-cyclopropyl)methyl acetate
  • (2,2-Difluoro-1-methyl-cyclopropyl)methyl chloride
  • (2,2-Difluoro-1-methyl-cyclopropyl)methyl ether

Uniqueness

Compared to similar compounds, (2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate is unique due to the presence of the benzoate ester group, which can impart different chemical and physical properties

Properties

Molecular Formula

C12H12F2O2

Molecular Weight

226.22 g/mol

IUPAC Name

(2,2-difluoro-1-methylcyclopropyl)methyl benzoate

InChI

InChI=1S/C12H12F2O2/c1-11(7-12(11,13)14)8-16-10(15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

CVVKQMJZDPVSJJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(F)F)COC(=O)C2=CC=CC=C2

Origin of Product

United States

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